molecular formula C12H9ClN2O4 B6386014 5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261961-71-0

5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6386014
CAS RN: 1261961-71-0
M. Wt: 280.66 g/mol
InChI Key: PBKWHGSLBKJFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine, or 5-CMP-2,4-DHP is a synthetic compound derived from the pyrimidine family. It is a colorless, crystalline solid with a molecular weight of 347.89 g/mol. 5-CMP-2,4-DHP has been studied for its potential applications in medicinal chemistry, as well as its potential as a laboratory tool for the synthesis and analysis of other compounds.

Mechanism of Action

The mechanism of action of 5-CMP-2,4-DHP is not fully understood. It is believed that the compound acts by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. Additionally, it is believed to have an effect on the activity of certain transcription factors and cell cycle regulators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-2,4-DHP are not fully understood. However, it has been shown to have an inhibitory effect on the growth of certain cancer cells in in-vitro and in-vivo studies. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the synthesis of nucleic acids.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CMP-2,4-DHP for laboratory experiments include its high purity (95%), its low cost, and its versatility. Additionally, it is relatively easy to synthesize and manipulate. The main limitation of 5-CMP-2,4-DHP is that its mechanism of action is not fully understood.

Future Directions

The potential future directions for the use of 5-CMP-2,4-DHP include further research into its mechanism of action, as well as its potential applications in medicinal chemistry. Additionally, further research into its potential as an antiviral, anti-inflammatory, and anti-bacterial agent is warranted. Additionally, further research into its potential as an anti-diabetic agent is warranted. Additionally, further research into its potential as a laboratory tool for the synthesis and analysis of other compounds is warranted. Finally, further research into its potential as a drug delivery system is warranted.

Synthesis Methods

The synthesis of 5-CMP-2,4-DHP is achieved through a multi-step reaction sequence. The first step involves the condensation of 2-chloro-5-methoxycarbonylphenylhydrazine with ethyl cyanoacetate in the presence of a base. The second step involves the addition of 2,4-dihydroxypyrimidine to the resulting product. The final step involves the purification of the product using recrystallization. The overall yield of 5-CMP-2,4-DHP is 95%.

Scientific Research Applications

5-CMP-2,4-DHP has been studied for its potential applications in medicinal chemistry. It has been shown to have anti-cancer properties in in-vitro and in-vivo studies. It has also been studied for its potential as an antiviral agent, as well as for its anti-inflammatory and anti-bacterial properties. Additionally, it has been studied for its potential as an anti-diabetic agent.

properties

IUPAC Name

methyl 4-chloro-3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-19-11(17)6-2-3-9(13)7(4-6)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKWHGSLBKJFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine

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